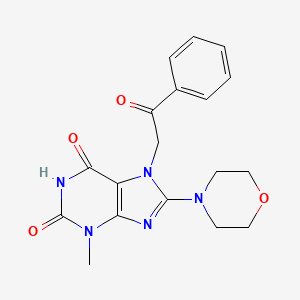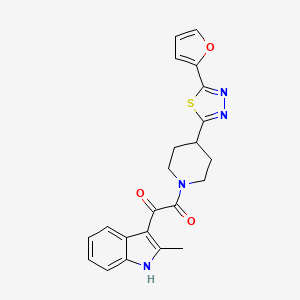
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (3-TB-NCFPA) is a small molecule that is gaining increased attention in the scientific community. It is a synthetic compound that has been used in a variety of research applications, including drug discovery, biochemistry, and physiology. In
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamides
Acrylamide, a key component of polyacrylamide, is utilized in various applications including soil conditioning, wastewater treatment, and in industries like cosmetics, paper, and textiles. Extensive research has focused on understanding its formation, especially in foods during processing, due to its potential health risks. This has led to a better grasp of its chemistry, metabolism, and the development of methods to minimize its presence in consumables (Friedman, 2003).
Industrial Applications and Health Risk Assessments
Acrylamide's role in the production of polymers like polyacrylamide, used extensively in water treatment and other industrial processes, has been under scrutiny. Investigations into its presence in food and its potential health risks have spurred efforts to understand and mitigate its formation. This has implications for industry practices and consumer safety, emphasizing the need for continuous monitoring and innovation in processing technologies to reduce exposure (Taeymans et al., 2004).
Mitigation Strategies in Food Processing
Research has focused on identifying and implementing strategies to reduce acrylamide levels in food products. Approaches range from selecting raw materials with lower precursor levels to optimizing processing conditions and exploring additives that can inhibit acrylamide formation. These efforts are crucial for ensuring food safety and addressing consumer health concerns, highlighting the importance of a multi-faceted approach in tackling this issue (Friedman & Levin, 2008).
Coordination Chemistry and Biological Interactions
The coordination chemistry of acrylamide with transition metals reveals its potential versatility as a ligand, influencing its reactivity and interactions in biological systems. Understanding these interactions is essential for elucidating acrylamide's metabolic pathways and its effects on human health, contributing to the development of targeted interventions and therapeutic strategies (Girma et al., 2005).
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-17(21)16(20)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFBDXUALOSJE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)



![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)